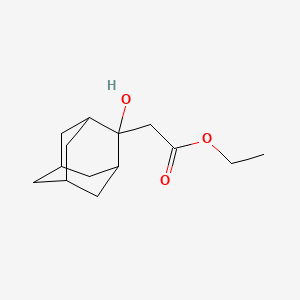

Ethyl (2-hydroxy-2-adamantyl)acetate

Description

Significance of Adamantane (B196018) Derivatives in Contemporary Chemical Research

Adamantane derivatives have emerged as crucial building blocks in numerous scientific disciplines, primarily due to their unique combination of properties. The rigid, three-dimensional structure of the adamantane cage imparts a high degree of lipophilicity, making these compounds particularly valuable in medicinal chemistry. This property enhances the ability of drug molecules to cross cell membranes, improving their bioavailability and therapeutic efficacy.

The applications of adamantane derivatives are extensive and well-documented. In the pharmaceutical industry, they are integral to the development of antiviral, anti-diabetic, and neuroprotective drugs. For instance, amantadine (B194251) and rimantadine (B1662185) are well-known antiviral agents, while vildagliptin (B1682220) and saxagliptin (B632) are used in the management of type 2 diabetes. Beyond medicine, the thermal stability and well-defined structure of adamantane derivatives have led to their use in materials science, particularly in the development of advanced polymers and lubricants. Their rigid nature allows for the precise spatial arrangement of functional groups, a key factor in designing materials with specific properties.

The versatility of the adamantane scaffold allows for functionalization at its bridgehead (tertiary) and bridge (secondary) carbon atoms, opening up a vast chemical space for the synthesis of novel compounds with tailored functionalities. This has made adamantane a favored motif for chemists seeking to create molecules with specific biological activities or material properties.

Structural Characteristics and Chemical Importance of Hydroxy-Adamantyl Esters

Hydroxy-adamantyl esters, the class of compounds to which Ethyl (2-hydroxy-2-adamantyl)acetate belongs, are characterized by the presence of both a hydroxyl (-OH) group and an ester (-COOR) group attached to the adamantane framework. The introduction of these functional groups significantly influences the molecule's polarity, reactivity, and potential for further chemical transformations.

The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and its interactions with biological targets. The ester group, on the other hand, can be hydrolyzed to a carboxylic acid, providing a handle for further derivatization or for modulating the compound's pharmacokinetic profile.

The chemical importance of hydroxy-adamantyl esters lies in their potential as versatile synthetic intermediates. The hydroxyl group can be further functionalized, for example, through etherification or esterification, while the ester group can participate in a variety of reactions, including reduction, amidation, and transesterification. This dual functionality makes them valuable precursors for the synthesis of more complex adamantane derivatives.

Research Trajectories and Academic Relevance of this compound

This compound, with the chemical formula C₁₄H₂₂O₃, is a specific hydroxy-adamantyl ester that has garnered academic interest as a synthetic building block. While extensive, dedicated studies on this particular molecule are not widespread, its synthesis and potential applications can be inferred from the broader context of adamantane chemistry and the well-established Reformatsky reaction.

The most probable synthetic route to this compound is the Reformatsky reaction , a classic organic reaction that involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc metal. unishivaji.ac.innrochemistry.com In this case, adamantan-2-one would react with ethyl bromoacetate (B1195939) and activated zinc to yield the desired β-hydroxy ester. unishivaji.ac.innrochemistry.com This reaction is known for its ability to form carbon-carbon bonds and is particularly useful for the synthesis of sterically hindered alcohols. nrochemistry.com

The academic relevance of this compound lies in its potential as a precursor for more complex molecules. The presence of both a hydroxyl and an ester group on the adamantane scaffold provides two distinct points for further chemical modification. This allows for the systematic exploration of the structure-activity relationships of new adamantane derivatives in various fields, including drug discovery and materials science. While specific research applications of this compound are not yet widely published, its structural features suggest its utility as a valuable intermediate in the synthesis of novel adamantane-containing compounds.

Advanced Synthetic Methodologies for this compound and Related Adamantane Esters

The rigid, three-dimensional structure of the adamantane cage has made it a valuable scaffold in medicinal chemistry and materials science. nih.gov Its derivatives, particularly esters, are explored for a variety of applications due to their unique lipophilic and steric properties. This compound, a β-hydroxy ester, represents an important synthetic target, combining the adamantane framework with a functionalized ester side chain. This article focuses on the advanced synthetic methodologies for its preparation and that of related adamantane esters, adhering to a structured examination of precursor functionalization, esterification strategies, and targeted synthetic routes.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-hydroxy-2-adamantyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3/c1-2-17-13(15)8-14(16)11-4-9-3-10(6-11)7-12(14)5-9/h9-12,16H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCERYOQZHQTQQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(C2CC3CC(C2)CC1C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Organic Chemistry and Reactivity of Ethyl 2 Hydroxy 2 Adamantyl Acetate Analogues

Investigating Reaction Pathways and Intermediates

The reactivity of adamantane (B196018) derivatives is often dictated by the stability of carbocationic intermediates at both bridgehead (tertiary) and bridge (secondary) positions. The cage-like structure influences bond angles and steric accessibility, leading to distinct reaction pathways compared to acyclic or other cyclic systems.

Adamantylacetophenones are known to undergo photochemical reactions, primarily the Norrish Type II reaction, upon irradiation. iucr.orgwikipedia.org This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical intermediate. numberanalytics.com Subsequent reactions of this biradical can lead to either cleavage (β-scission) to form an alkene and an enol, or intramolecular cyclization to yield a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). wikipedia.orgbohrium.com

Studies on α-adamantylacetophenones have revealed that the geometry of the biradical intermediate plays a crucial role in determining the product distribution. iucr.org For instance, in the solid-state photolysis of α-adamantyl-p-methoxyacetophenone, the major product is the cis-OH cyclobutanol, whereas in solution, the trans-OH isomer predominates. iucr.org This difference is attributed to the conformational constraints in the crystal lattice, which favor the formation of the kinetically controlled cis product. iucr.org The efficiency of the Norrish Type II reaction in the solid state can be significantly higher than in solution, with a faster hydrogen-transfer step. bohrium.comacs.org The decay of the biradical intermediate occurs on a similar timescale as conformational exchange, which helps to explain the observed diastereoselectivity. acs.org

| Compound | Reaction Conditions | Major Product | Minor Product | Key Intermediate |

|---|---|---|---|---|

| α-Adamantyl-p-methoxyacetophenone | Solid-State Photolysis | cis-OH Cyclobutanol (66%) | trans-OH Cyclobutanol | 1,4-Biradical |

| α-Adamantyl-p-methoxyacetophenone | Solution Photolysis | trans-OH Cyclobutanol (~70%) | cis-OH Cyclobutanol | 1,4-Biradical |

The solvolysis of adamantyl derivatives is a classic example of reactions proceeding through carbocationic intermediates. The stability of the adamantyl cation plays a pivotal role in the reaction rate and product formation. The 1-adamantyl cation, being a tertiary bridgehead carbocation, is significantly more stable than the 2-adamantyl cation, a secondary carbocation. This difference in stability is reflected in the solvolysis rates of the corresponding derivatives. nih.gov

For instance, the solvolysis of 1-adamantyl chloroformate proceeds via the formation of the 1-adamantyl cation with the loss of carbon dioxide. mdpi.com Similarly, 2-adamantyl chloroformate undergoes solvolysis, but the reaction is more complex, with evidence for two competing pathways: one involving the loss of CO2 to form the 2-adamantyl cation and another where the CO2 unit is retained. nih.govacs.org The nature of the solvent significantly influences the product distribution in these reactions. nih.gov

Studies on the solvolysis of 1-adamantyl chlorothioformate have shown two competing pathways: an ionization pathway leading to a carboxylium ion and a solvolysis-decomposition pathway that proceeds through the 1-adamantyl cation. mdpi.com The pathway involving the 1-adamantyl cation is more sensitive to the ionizing power of the solvent. mdpi.com The addition of salts can also influence the reaction rate and product distribution in the solvolysis of adamantyl derivatives. researchgate.net

| Substrate | Leaving Group | Relative Rate | Intermediate |

|---|---|---|---|

| 1-Adamantyl derivative | -Cl, -OTs, -OCOCl | High | 1-Adamantyl cation (tertiary) |

| 2-Adamantyl derivative | -Cl, -OTs, -OCOCl | Low | 2-Adamantyl cation (secondary) |

The rigid adamantane framework is susceptible to rearrangement reactions, particularly those involving carbocationic intermediates. The Wagner-Meerwein rearrangement is a common pathway observed in adamantane chemistry, driven by the formation of a more stable carbocation. uni-giessen.deyoutube.com These rearrangements are crucial in the synthesis of adamantane and its derivatives from various precursors like tetrahydrodicyclopentadiene. cdnsciencepub.comrsc.org The mechanism involves a complex series of 1,2-alkyl shifts and hydride shifts. cdnsciencepub.comrsc.org

Rearrangements between noradamantane and adamantane systems proceed through a Wagner-Meerwein iucr.orgiucr.org-alkyl shift involving a carbocation. uni-giessen.de Similarly, the protoadamantane-adamantane rearrangement is a key step in the synthesis of 1,2-disubstituted adamantanes. nih.gov This rearrangement proceeds through a bridged carbocation intermediate, and notably, the reaction can proceed with complete retention of enantiopurity. nih.gov Acid-catalyzed rearrangements have also been observed in homoadamantane (B8616219) systems, leading to the formation of novel polycyclic lactones. rsc.org In the realm of inorganic chemistry, sila-Wagner-Meerwein rearrangements have been utilized for the selective synthesis of germasila-adamantanes. nih.gov

The reactivity of hydroxy-adamantane esters is characterized by the interplay of the hydroxyl and ester functionalities attached to the rigid adamantane core. The hydroxyl group can act as a nucleophile or be protonated to become a good leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis or can be a target for nucleophilic attack at the carbonyl carbon.

Nucleophilic substitution reactions at the bridgehead position of adamantane are well-documented. For example, 1-nitroxy-3-(nitroxymethyl)adamantanes undergo substitution of the nitroxy group with various nucleophiles in strong acid. researchgate.netcolab.ws While direct studies on the nucleophilic and electrophilic reactivity of ethyl (2-hydroxy-2-adamantyl)acetate are limited, the principles of adamantane chemistry suggest that the tertiary hydroxyl group at the C-2 position can be prone to substitution reactions, likely proceeding through a tertiary carbocation intermediate.

The adamantane cage itself can be functionalized through radical-mediated processes, which can be selective for the tertiary C-H bonds. rsc.orgacs.org This suggests that the adamantane core of hydroxy-adamantane esters could also be susceptible to electrophilic attack under certain conditions, although the presence of the electron-withdrawing ester group might influence the regioselectivity of such reactions.

Stereochemical Control and Regioselectivity in Reactions

The three-dimensional and rigid nature of the adamantane skeleton provides a unique platform for studying and controlling the stereochemical and regiochemical outcomes of reactions.

In photochemical reactions of adamantylacetophenones, the solid-state environment can exert significant stereochemical control, leading to different diastereomeric products compared to solution-phase reactions. iucr.org This is due to the pre-organization of the reactant molecules in the crystal lattice, which dictates the direction of intramolecular hydrogen abstraction and subsequent cyclization.

During the protoadamantane-adamantane rearrangement, the chirality of the bridged carbocation intermediate leads to a nucleophilic attack from the side opposite to the delocalized electrons, resulting in the retention of enantiopurity. nih.gov This high degree of stereochemical control is a valuable tool in asymmetric synthesis.

Regioselectivity in the functionalization of adamantane is often governed by the relative stability of the possible intermediates. Reactions that proceed through carbocations or radicals tend to favor the tertiary bridgehead positions due to the greater stability of the corresponding intermediates. rsc.org However, the presence of directing groups can override this inherent preference and guide functionalization to other positions. nih.gov For instance, in substituted adamantanes, both steric and polar effects of the substituents can influence the regioselectivity of further functionalization. rsc.org

Application of Mechanistic Insights in Synthetic Design

A deep understanding of the reaction mechanisms governing the chemistry of adamantane derivatives is fundamental to the rational design of synthetic routes for complex molecules. For example, the knowledge of carbocation-mediated rearrangements has been exploited in the synthesis of specifically substituted adamantanes. numberanalytics.com The protoadamantane-adamantane rearrangement is a prime example of how a mechanistic understanding has enabled the synthesis of chiral 1,2-disubstituted adamantane derivatives. nih.gov

By controlling the reaction conditions, such as solvent, temperature, and catalyst, it is possible to steer a reaction towards a desired product by favoring a specific mechanistic pathway. For instance, in the solvolysis of adamantyl chloroformates, the choice of solvent can dictate whether the reaction proceeds with or without the loss of carbon dioxide, thus providing access to different types of products. nih.gov The insights gained from studying the photochemical behavior of adamantyl ketones, including the factors that control product distribution, can be applied to the design of stereoselective photochemical syntheses. iucr.org

Advanced Spectroscopic and Structural Characterization of Ethyl 2 Hydroxy 2 Adamantyl Acetate

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are essential for the unambiguous structural elucidation and characterization of organic molecules like Ethyl (2-hydroxy-2-adamantyl)acetate. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group and the adamantyl cage.

Ethyl Group: The ethyl group will exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom, likely in the range of 4.0-4.2 ppm, and a triplet for the terminal methyl protons (-CH₃) around 1.2-1.3 ppm.

Adamantyl Group: The adamantane (B196018) cage contains several methylene (-CH₂-) and methine (-CH-) protons in a rigid, cage-like structure. These protons would give rise to a series of complex, overlapping multiplets in the upfield region of the spectrum, typically between 1.5 and 2.5 ppm. The exact chemical shifts and coupling patterns are difficult to predict without experimental data due to the rigid conformational nature of the adamantane core.

Hydroxyl Group: The hydroxyl (-OH) proton would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Methylene adjacent to Adamantyl: The methylene protons of the acetate (B1210297) group (-CH₂-COO) attached to the adamantyl ring are expected to produce a singlet, likely in the range of 2.2-2.6 ppm.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Ethyl Group: Two distinct signals for the ethyl group are expected: one for the methylene carbon (-CH₂) at approximately 60-62 ppm and one for the methyl carbon (-CH₃) at around 14 ppm.

Carbonyl Carbon: The ester carbonyl carbon (-COO-) will show a characteristic signal in the downfield region, typically between 170 and 175 ppm.

Adamantyl Group: The adamantane skeleton will display several signals corresponding to its methine and methylene carbons. The carbon bearing the hydroxyl group and the acetate side chain (C-2) would be significantly downfield compared to the other adamantyl carbons. The remaining carbons of the adamantane cage would appear in the range of 25-40 ppm.

Methylene Carbon of Acetate: The methylene carbon of the acetate group will have a signal in the range of 40-45 ppm.

Expected ¹³C-NMR Data (Predicted)

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (-C OO-) | 170 - 175 |

| Adamantyl C-2 (-C OH) | 70 - 80 |

| Methylene (-O-C H₂-CH₃) | 60 - 62 |

| Methylene (-C H₂-COO-) | 40 - 45 |

| Adamantyl (other CH, CH₂) | 25 - 40 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₄H₂₂O₃), the expected molecular weight is approximately 238.33 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 238. Common fragmentation pathways would likely involve:

Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 193.

Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z 209.

Loss of the entire ethyl acetate moiety.

Fragmentation of the adamantane cage itself, which is a stable carbocation, often leading to a prominent peak at m/z 135, corresponding to the adamantyl cation.

Loss of a water molecule (-H₂O) from the molecular ion.

Electrospray ionization (ESI-MS), often coupled with liquid chromatography (LC-MS), would likely show the protonated molecule [M+H]⁺ at m/z 239 and potentially adducts with sodium [M+Na]⁺ at m/z 261.

Expected Mass Spectrometry Fragmentation Data (Predicted)

| m/z | Possible Fragment |

|---|---|

| 238 | [C₁₄H₂₂O₃]⁺ (Molecular Ion) |

| 220 | [M - H₂O]⁺ |

| 193 | [M - OCH₂CH₃]⁺ |

IR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show the following characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) due to the C-H stretching vibrations of the sp³ hybridized carbons in the adamantyl and ethyl groups.

C=O Stretch: A very strong and sharp absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.

C-O Stretch: A strong absorption in the region of 1000-1300 cm⁻¹ corresponding to the C-O stretching vibrations of the ester and the hydroxyl group.

Expected FTIR Data (Predicted)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H Stretch | Hydroxyl |

| 2850-2950 (sharp) | C-H Stretch (sp³) | Adamantyl, Ethyl |

| 1730-1750 (strong, sharp) | C=O Stretch | Ester |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are crucial for separating the compound from reaction mixtures and for assessing its purity.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For this compound, GC would be a suitable technique for purity assessment, provided the compound is thermally stable and sufficiently volatile. The retention time would depend on the specific column and temperature program used. The coupled mass spectrometer would provide fragmentation patterns for confirmation of the compound's identity at its specific retention time.

HPLC is a versatile technique for the separation, identification, and quantification of compounds. This compound, being a moderately polar compound, could be analyzed using either normal-phase or reversed-phase HPLC.

Reversed-Phase HPLC: A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be appropriate. The retention time would be dependent on the exact mobile phase composition, flow rate, and column dimensions. Detection could be achieved using a UV detector, although the chromophore in this molecule is weak, or more effectively with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a detailed understanding of the intrinsic properties of a molecule, governed by its electronic structure. For adamantane (B196018) systems, including "Ethyl (2-hydroxy-2-adamantyl)acetate", these methods can predict geometry, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. biointerfaceresearch.com It has been extensively applied to adamantane and its derivatives to understand their structural and electronic properties. researchgate.nettandfonline.com In the case of "this compound", DFT calculations, such as those employing the B3LYP functional with a 6-31G** basis set, can be used to optimize the molecular geometry and determine the distribution of electron density. pnas.org

The rigid cage-like structure of the adamantane moiety is a key feature. pnas.org DFT studies on adamantane have shown that its Td symmetry results in two distinct carbon environments: the bridgehead (C1-type) and the methylene (B1212753) bridge (C2-type) carbons. researchgate.net The substitution on the adamantane core in "this compound" at a methylene bridge position would lead to a reduction in this symmetry. These calculations can also provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its chemical reactivity. biointerfaceresearch.com

Table 1: Representative DFT Calculation Parameters for Adamantane Systems

| Parameter | Description | Typical Values/Methods |

| Functional | Approximates the exchange-correlation energy. | B3LYP, M06-2X, wB97XD |

| Basis Set | A set of functions used to build molecular orbitals. | 6-31G*, 6-311+G(2df,2p) |

| Calculated Properties | Molecular geometries, vibrational frequencies, electronic properties. | Optimized coordinates, HOMO/LUMO energies, Mulliken charges |

This table presents common parameters used in DFT studies of adamantane-containing molecules and is for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study bonding interactions within a molecule. wikipedia.orgtaylorandfrancis.com It provides a localized picture of chemical bonds, lone pairs, and intermolecular interactions. uni-muenchen.de For "this compound", NBO analysis can elucidate the nature of the covalent bonds, hyperconjugative interactions, and the distribution of electron density.

Table 2: Illustrative NBO Analysis Output for a C-O Bond

| NBO Type | Composition | Occupancy |

| σ(C-O) | 41.4% C(sp1.91) + 58.6% O(sp3.16) | 1.998 e |

| LP(O) | s(100.0%) | 1.995 e |

This table is a generalized example illustrating the type of information obtained from an NBO analysis for a carbon-oxygen single bond and an oxygen lone pair. The values are not specific to "this compound". uni-muenchen.de

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com These different arrangements, known as conformers or rotamers, have different potential energies. libretexts.org For a flexible molecule like "this compound", which has rotatable bonds in its ethyl acetate (B1210297) side chain, conformational analysis is crucial for identifying the most stable, low-energy conformations. organicchemistrytutor.com

The potential energy landscape of the molecule can be explored by systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy at each point. nih.gov This allows for the identification of energy minima, corresponding to stable conformers, and energy barriers, which represent the energy required to interconvert between conformers. lumenlearning.com The most stable conformation will be the one that minimizes steric hindrance and torsional strain. libretexts.org For "this compound", the orientation of the ethyl acetate group relative to the bulky adamantane cage will significantly influence the conformational energy landscape.

Molecular Docking and Receptor Interaction Studies for Adamantane Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ui.ac.id This method is widely used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.

Adamantane derivatives have been investigated as modulators of the Vitamin D Receptor (VDR), a nuclear receptor that plays a key role in various physiological processes. nih.govmdpi.com Molecular docking studies can be employed to investigate the potential interaction of "this compound" with the ligand-binding pocket of VDR.

The VDR ligand-binding pocket is predominantly hydrophobic, which can accommodate the bulky and lipophilic adamantane cage. Docking simulations can predict the binding pose of "this compound" within this pocket and identify key interactions, such as hydrogen bonds between the hydroxyl or ester groups of the ligand and amino acid residues of the receptor. nih.gov The binding energy, a score calculated by the docking program, can provide an estimate of the binding affinity. ui.ac.idui.ac.id

Table 3: Key Amino Acid Residues in the VDR Ligand-Binding Pocket

| Residue | Type | Potential Interaction |

| Ser237 | Polar | Hydrogen bond donor/acceptor |

| Arg274 | Charged | Hydrogen bond donor, electrostatic interactions |

| Ser278 | Polar | Hydrogen bond donor/acceptor |

| Tyr143 | Aromatic | Hydrophobic interactions |

| Trp286 | Aromatic | Hydrophobic interactions |

This table lists some of the important amino acid residues known to be involved in ligand binding to the VDR and is for illustrative purposes.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are important targets for anti-inflammatory drugs. researchgate.net Adamantane-containing compounds have been explored as potential COX inhibitors. Molecular docking can be used to model the interaction of "this compound" with the active sites of COX-1 and COX-2.

The active site of COX enzymes is a long, hydrophobic channel. nih.gov A key difference between the two isoforms is the substitution of isoleucine in COX-1 with a smaller valine in COX-2, which results in a larger active site and a side pocket in COX-2. researchgate.net Docking simulations can predict whether "this compound" can bind within the active site of either enzyme and if it shows any selectivity for COX-2. mdpi.com The adamantane moiety would likely occupy the hydrophobic channel, while the ester and hydroxyl groups could form hydrogen bonds with key residues like Arg120 and Tyr355 at the entrance of the active site. mdpi.comnih.gov

Table 4: Comparison of COX-1 and COX-2 Active Sites

| Feature | COX-1 | COX-2 |

| Volume | Smaller | ~20% Larger |

| Key Residue at 523 | Isoleucine | Valine |

| Side Pocket | Absent | Present |

This table highlights the key structural differences between the active sites of COX-1 and COX-2 that are relevant for inhibitor design. nih.govresearchgate.net

Computational Design of Bioactive Analogues

While specific research on the computational design of bioactive analogues of this compound is not extensively detailed in publicly available literature, the principles and methodologies for such endeavors are well-established within the field of medicinal chemistry, particularly concerning adamantane derivatives. mdpi.comnih.gov Computational approaches are pivotal in rational drug design, allowing for the in silico creation and evaluation of new molecular entities with potentially enhanced biological activity, improved selectivity, and better pharmacokinetic profiles. These theoretical investigations help to prioritize synthetic efforts, thereby saving time and resources. rsc.orgresearchgate.net

The computational design of analogues for a parent compound like this compound would typically begin with the identification of a biological target. Once a target is known, techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to guide the design of new, more potent molecules. nih.gov

Molecular Docking and Pharmacophore Modeling

Molecular docking simulations would be used to predict the binding orientation and affinity of this compound and its potential analogues within the active site of a target protein. uzh.chmdpi.com These simulations provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, the hydroxyl group and the ester moiety of the parent compound could be critical for binding, and computational models would explore how modifications to these groups affect the binding energy. nih.govuzh.ch

Quantitative Structure-Activity Relationship (QSAR) Studies

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA), are powerful tools for understanding the relationship between the three-dimensional properties of a molecule and its biological activity. mdpi.comnih.gov In a hypothetical 3D-QSAR study of this compound analogues, a series of structurally related compounds with known biological activities would be computationally modeled. The models would then be used to generate contour maps that indicate which regions of the molecule are sensitive to steric and electrostatic modifications. mdpi.com

For example, the CoMFA contour maps might suggest that bulky, lipophilic substituents on the adamantane cage would increase activity, while electronegative groups near the ester functionality might be detrimental. mdpi.com This information is invaluable for the rational design of new analogues with optimized properties.

The table below illustrates the type of data that a CoMFA study on a series of hypothetical this compound analogues might generate. The values for steric and electrostatic contributions are indicative of their influence on the predicted biological activity.

| Analogue | Predicted Activity (pIC50) | Steric Contribution (%) | Electrostatic Contribution (%) |

| Analogue 1 | 6.5 | 60 | 40 |

| Analogue 2 | 7.2 | 75 | 25 |

| Analogue 3 | 5.8 | 50 | 50 |

| Analogue 4 | 7.5 | 80 | 20 |

| Analogue 5 | 6.1 | 45 | 55 |

This table is a hypothetical representation of data from a 3D-QSAR study for illustrative purposes.

Based on such a model, medicinal chemists could design new analogues with specific modifications aimed at maximizing the favorable steric and electrostatic interactions, leading to compounds with enhanced bioactivity. The integration of the adamantane scaffold is often used to increase the lipophilicity and rigidity of drug candidates, which can improve their ability to cross cell membranes and bind to their targets. researchgate.netresearchgate.net The computational design process for analogues of this compound would therefore focus on leveraging the unique properties of the adamantane core while optimizing the functional groups for specific biological interactions. nih.gov

Advanced Applications of Ethyl 2 Hydroxy 2 Adamantyl Acetate in Scientific Disciplines

Role in Advanced Materials Science and Engineering

The incorporation of Ethyl (2-hydroxy-2-adamantyl)acetate into material structures imparts a range of desirable properties, including enhanced thermal stability, improved mechanical strength, and specific optical and electronic characteristics. These attributes are pivotal in the design and engineering of novel materials for high-performance applications.

Photoresist Polymers for Advanced Lithography

In the realm of semiconductor manufacturing, photoresist polymers are critical for creating intricate circuit patterns. The relentless drive towards smaller feature sizes has necessitated the development of advanced lithographic techniques, such as 193 nm argon fluoride (ArF) immersion lithography, extreme ultraviolet (EUV) lithography, and electron beam (EB) lithography. Adamantane-containing polymers have emerged as key components in photoresists designed for these technologies.

The bulky adamantyl group in monomers like this compound plays a crucial role in enhancing the etch resistance of the photoresist polymer. During the plasma etching process, the rigid, carbon-rich adamantane (B196018) structure is more resistant to erosion compared to linear polymer backbones, enabling the precise transfer of the patterned image to the underlying substrate. Furthermore, the incorporation of adamantyl moieties can help control the dissolution behavior of the polymer in developer solutions, a critical factor in achieving high-resolution patterns. Research on acrylic terpolymers containing various adamantyl methacrylates has demonstrated their effectiveness in ArF, EUV, and EB lithography, highlighting the importance of the adamantane structure in next-generation photoresist design. researchgate.net The hydroxyl group in this compound can further enhance the resolution of photoresists. researchgate.net

Table 1: Key Properties of Adamantane-Based Photoresist Polymers

| Property | Contribution of Adamantyl Moiety | Reference |

| Etch Resistance | High carbon density and rigid structure provide excellent resistance to plasma etching. | researchgate.net |

| Dissolution Control | Hydrophobic nature helps to control the dissolution rate in aqueous developers, improving pattern definition. | |

| Adhesion | Can improve adhesion to substrates. | |

| Transparency | Good transparency at deep UV wavelengths (e.g., 193 nm). |

Functional Resins and Coatings Development

The development of functional resins and coatings with superior durability and performance is another area where this compound shows significant promise. The incorporation of the adamantane structure into resin formulations can lead to materials with enhanced thermal stability, hardness, and chemical resistance. These properties are highly desirable for protective coatings in demanding environments, such as in the automotive and aerospace industries.

The hydroxyl group of this compound provides a reactive site for cross-linking reactions, which are essential for forming robust and durable polymer networks in thermosetting resins. This allows for the creation of coatings with a high degree of cross-link density, leading to improved mechanical properties and resistance to solvents and abrasion.

Optical and Electronic Materials Development

The unique physical and electronic properties of adamantane derivatives make them attractive for the development of advanced optical and electronic materials. While specific research on this compound in this area is emerging, the general class of adamantane-containing materials is being explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The rigid and insulating nature of the adamantane cage can be utilized to create host materials in OLEDs that effectively separate emissive guest molecules, potentially leading to improved device efficiency and lifetime.

In the field of optical materials, the incorporation of adamantane units into polymers can increase the refractive index and improve the thermal stability of optical films and lenses. The well-defined structure of adamantane can also contribute to materials with low birefringence, which is important for applications in displays and optical communication.

Material Building Blocks for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. tcichemicals.com They are constructed from organic building blocks (linkers) that are connected by strong covalent bonds. tcichemicals.com The properties of COFs can be tuned by carefully selecting the geometry and functionality of the linkers. tcichemicals.comnih.gov

Contributions to Synthetic Organic Chemistry

Beyond its direct applications in materials, this compound serves as a versatile building block in synthetic organic chemistry, particularly in the field of polymer synthesis.

Versatile Monomers in Polymer Synthesis

This compound can be readily converted into a polymerizable monomer, such as an acrylate or methacrylate derivative. The resulting monomers can then be used in various polymerization techniques, including free radical and controlled radical polymerization methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to create a wide range of polymers with unique properties. nih.govcmu.eduresearchgate.net

The incorporation of the bulky adamantyl group into a polymer backbone can significantly influence the polymer's physical properties. For instance, it can increase the glass transition temperature (Tg) of the polymer, making it more rigid and thermally stable. The hydrophobic nature of the adamantane group can also be used to tune the solubility of the polymer and to promote self-assembly in solution, leading to the formation of nanoparticles or other ordered structures.

The hydroxyl functionality on the adamantyl cage provides a convenient handle for post-polymerization modification. This allows for the introduction of other functional groups onto the polymer, further tailoring its properties for specific applications. For example, the hydroxyl groups could be used to attach bioactive molecules for drug delivery applications or to introduce cross-linking sites to create hydrogels.

Table 2: Potential Polymer Architectures from this compound-Derived Monomers

| Polymerization Technique | Resulting Polymer Architecture | Potential Applications |

| Free Radical Polymerization | Random copolymers with other vinyl monomers. | Specialty plastics, coatings. nih.gov |

| Controlled Radical Polymerization (e.g., RAFT) | Well-defined block copolymers, star polymers. cmu.eduresearchgate.net | Drug delivery, nanotechnology, advanced resins. |

| Post-Polymerization Modification | Functionalized polymers with tailored properties. | Biomaterials, sensors. |

Intermediates for Complex Molecular Architectures

The rigid, three-dimensional cage-like structure of the adamantane nucleus, present in this compound, renders it an exceptional building block, or scaffold, for the synthesis of complex molecular architectures. nih.govresearchgate.netnih.gov Its inherent stability and well-defined tetrahedral geometry are highly valued in medicinal and materials chemistry. researchgate.net Researchers utilize adamantane derivatives as core structures to construct multivalent systems, where multiple functional arms are oriented in specific spatial arrangements. nih.gov

The synthesis of 1,3,5,7-tetrasubstituted adamantane derivatives exemplifies its use as a scaffold. nih.gov This process allows for the creation of molecules with four functional groups pointing outwards in a tetrahedral fashion, suitable for assembling ligand/marker conjugates for studying multivalent ligand-receptor interactions. nih.gov The adamantane core ensures a rigid separation and orientation of the attached moieties. researchgate.net The synthesis of such complex molecules can be challenging due to the low reactivity of functional groups directly attached to the adamantane bridgehead. researchgate.net However, multi-step synthetic routes have been developed, starting from adamantane itself, to yield tetrafunctionalized derivatives with activated carboxylic acid groups and protected amines, ready for conjugation to other molecules. nih.gov The use of bicyclic precursors, specifically derivatives of bicyclo[3.3.1]nonane, also provides an effective pathway to construct the substituted adamantane core "ground-up," offering access to specific substitution patterns like the 1,2-disubstituted derivatives. nih.govmdpi.com

Theoretical Contributions to Pharmaceutical and Biological Sciences

Design and Modification of Bioactive Peptides with Adamantane Moieties

The incorporation of adamantane moieties into bioactive peptides is a strategic approach to enhance their therapeutic potential. researchgate.netacs.org The adamantyl group's unique properties, primarily its significant lipophilicity and steric bulk, can profoundly modify the pharmacokinetic profile of a peptide. researchgate.netacs.org This "add-on" lipophilicity can improve the peptide's ability to permeate cell membranes, a crucial step for reaching intracellular targets. researchgate.net Furthermore, the rigid and bulky nature of the adamantane cage can shield the peptide backbone from degradation by hydrolytic enzymes like esterases and amidases, thereby increasing its stability and plasma half-life. researchgate.net

A notable application is the modification of collagen mimetic peptides (CMPs) for enhanced wound healing. acs.org In one study, an adamantane moiety was attached to a CMP to improve its lipid-solubilizing properties and permeation. acs.org This modification is part of a design strategy to create synthetic peptides that can effectively signal macromolecules essential for the wound healing process. acs.org Adamantane-based dendrons have also been employed as scaffolds for the multipresentation of therapeutic peptides, demonstrating that covalent attachment to such a scaffold does not impair the peptide's biological activity. nih.gov This strategy allows for the creation of multivalent peptide constructs that can exhibit enhanced binding affinity and biological effects. researchgate.netnih.gov

| Peptide Type | Adamantane Modification Purpose | Observed/Potential Outcome | Reference |

|---|---|---|---|

| Collagen Mimetic Peptide (NL010) | Enhance lipid solubility and permeation for wound healing applications. | Improved potential for wound healing activity. | acs.org |

| Therapeutic P140 Peptide | Serve as a scaffold for trimerization (multipresentation). | Biological activity was not impaired by covalent binding to the adamantane-dendron scaffold. | nih.gov |

| General Bioactive Peptides | Increase lipophilicity and metabolic stability. | Improved cell membrane passage and increased plasma half-life due to steric hindrance of enzymes. | researchgate.net |

| RGDS Peptide | Act as a competitive binding partner in a host-guest system with β-cyclodextrin. | The adamantyl group's strong interaction can displace other ligands, effectively turning biological activity "on" or "off". | nih.gov |

Investigation of Adamantane Analogues as Ligands for Nuclear Receptors

Adamantane analogues have been investigated as ligands for nuclear receptors, which are key targets in drug discovery for a range of diseases. otavachemicals.com A specific focus has been on the atypical orphan nuclear receptor known as the small heterodimer partner (SHP). nih.gov SHP is a transcriptional repressor that lacks a conventional DNA-binding domain but modulates the activity of other nuclear receptors through heterodimerization. nih.gov

The compound (E)-4-[3-(1-Adamantyl)-4'-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC) was identified as a ligand that binds to SHP and induces apoptosis in cancer cells. nih.govnih.gov Structure-activity relationship studies on 3-Cl-AHPC and its analogues have highlighted the importance of the 1-adamantyl group for its biological activity. nih.gov Modifications, such as replacing the adamantyl group with other isosteric structures, were performed to probe the structural requirements for apoptotic activity and to improve pharmacological properties like solubility. nih.govnih.gov For instance, analogues where the cinnamyl phenyl ring was replaced with nitrogen-containing heterocyclic rings, such as pyrimidine and pyridine, showed equal or higher biological activities and improved solubility. nih.gov Computational docking studies of these analogues into a model of the SHP ligand-binding pocket have been used to understand how the adamantyl group and other pharmacophoric elements influence receptor interaction and activity. nih.gov

| Compound Name | Target Receptor | Key Finding | Reference |

|---|---|---|---|

| (E)-4-[3-(1-Adamantyl)-4'-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC) | Small Heterodimer Partner (SHP) | Binds to SHP and induces apoptosis in cancer cells. The 1-adamantyl group is important for activity. | nih.gov |

| Heteroatom-substituted analogues of 3-Cl-AHPC | Small Heterodimer Partner (SHP) | Pyrimidine and pyridine analogues displayed equal or higher activity and improved solubility. | nih.gov |

| 3'-(3,3-dimethylbutynyl) analogue of 3-Cl-AHPC | Src homology 2 domain-containing protein tyrosine phosphatase 2 (Shp-2) | Showed inhibitory activity against Shp-2, indicating potential for targeting related pathways. | nih.gov |

In Vitro Antimicrobial Research on Adamantane-containing Heterocycles

The adamantane moiety has been widely incorporated into various heterocyclic ring systems to explore new antimicrobial agents. mdpi.com This research is driven by the rising challenge of bacterial resistance to existing drugs. mdpi.com The lipophilic nature of the adamantane group is thought to facilitate the transport of these molecules across microbial cell membranes. researchgate.net

Numerous studies have reported the synthesis and in vitro antimicrobial evaluation of adamantane-containing heterocycles against a panel of pathogenic microbes. For example, a series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines was synthesized and tested against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.gov Several of these compounds displayed potent broad-spectrum antibacterial activity, while others showed significant antifungal activity against Candida albicans. nih.gov Similarly, adamantane-linked isothiourea derivatives have shown potent broad-spectrum antibacterial activity and moderate activity against C. albicans. acs.org Other research has focused on adamantane derivatives of hydrazide-hydrazones, which have also demonstrated notable antimicrobial potential. mdpi.com The results are typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. mdpi.comcsic.es

| Compound Class | Target Microorganisms | Key Findings & MIC Values | Reference |

|---|---|---|---|

| Adamantane-Thiazole Derivatives (e.g., 5c, 5g, 5l) | Gram-positive and Gram-negative bacteria, Candida albicans | Displayed potent broad-spectrum antibacterial activity. Compounds 5b, 5l, and 5q showed potent antifungal activity against C. albicans. | nih.gov |

| Adamantane-Linked Isothiourea Derivatives | Gram-positive and Gram-negative bacteria, Candida albicans | Showed potent broad-spectrum antibacterial activity and moderate antifungal activity. | acs.org |

| Adamantane Hydrazide-Hydrazone Derivatives (e.g., 9, 14, 19) | Gram-positive and Gram-negative bacteria, Candida spp. | Showed high antibacterial potential with MIC values ranging from 62.5–1000 µg/mL against Gram-positive bacteria. Hydrazide 19 was most active against Gram-negative strains (MIC = 125–500 µg/mL). | mdpi.com |

| Adamantanopyrrolidines and Adamantanoxazolones | Influenza A virus, Trypanosoma brucei | Pyrrolidine 16 was 4-fold more active than amantadine (B194251) against Influenza A. Oxazolone 20 showed significant trypanocidal activity. | rsc.org |

Future Perspectives and Emerging Research Directions

Development of Green Chemistry Approaches for Synthesis

The synthesis of adamantane (B196018) and its derivatives has historically relied on methods that are not always environmentally benign. wikipedia.org Future research will increasingly focus on developing greener synthetic routes for compounds like Ethyl (2-hydroxy-2-adamantyl)acetate. This involves optimizing reaction conditions to improve yield and reduce waste, moving away from hazardous reagents and solvents, and enhancing energy efficiency.

Key areas of development include:

Catalyst Innovation : Traditional syntheses of adamantane often use Lewis acids like aluminum chloride. wikipedia.org A shift towards solid acid catalysts, such as zeolite-supported or sulfated zirconia catalysts, presents a greener alternative. google.com These catalysts are often recyclable, non-corrosive, and can lead to higher product selectivity, minimizing the need for extensive purification. google.com

Energy-Efficient Methods : The application of ultrasound and superacid catalysis has been shown to significantly increase the yield of adamantane synthesis, in some cases up to 98%. wikipedia.org Exploring these energy-efficient techniques for the synthesis and derivatization of this compound could lead to more sustainable manufacturing processes.

| Green Chemistry Approach | Potential Benefit for Adamantane Synthesis | Citation |

| Solid Acid Catalysis | Reusability, reduced corrosion, higher yields, less pollution. | google.com |

| Ultrasound Application | Increased reaction rates and yields. | wikipedia.org |

| Superacid Catalysis | Dramatically increased yields (up to 98%). | wikipedia.org |

| One-Pot Procedures | Reduced waste, time, and resource consumption. | researchgate.net |

Advanced Mechanistic Elucidations and Reaction Discovery

A deeper understanding of the reaction mechanisms involving the adamantane scaffold is crucial for the rational design of new derivatives and the discovery of novel chemical transformations. Most reactions of adamantane occur at the tertiary carbon positions, but functionalization at the secondary (bridging) positions, as in this compound, opens up different avenues for chemical modification. wikipedia.org

Future research will likely focus on:

Carbocation Chemistry : The stability of adamantyl carbocations is a key factor in many of its derivatization reactions. researchgate.net Advanced spectroscopic and computational studies can provide deeper insights into the behavior of these intermediates, enabling more precise control over reaction outcomes and facilitating the discovery of new rearrangement reactions. acs.org

Radical-Based Functionalization : Exploring radical-based reactions offers a powerful strategy for direct C-H bond functionalization, providing access to a wide range of derivatives that may be difficult to obtain through traditional ionic pathways. researchgate.net

Reactivity of the 2-Position : The starting material for this compound is often adamantanone. wikipedia.org Further exploration of reactions involving the carbonyl group and subsequent functionalization at the 2-position can lead to a diverse library of compounds with unique properties. wikipedia.org

Predictive Modeling and Machine Learning in Adamantane Chemistry

The integration of computational tools, including predictive modeling and machine learning (ML), is set to revolutionize the discovery and development of new adamantane-based molecules. nih.gov These approaches can significantly accelerate the research cycle by predicting molecular properties, reaction outcomes, and potential biological activities before synthesis is even attempted.

Emerging applications in this area include:

Property Prediction : Machine learning models can be trained on existing data to predict the physicochemical properties, such as solubility and lipophilicity, of novel adamantane derivatives. ucla.edu This is particularly relevant for drug design, where the adamantane moiety is often used to enhance a drug's lipophilicity and pharmacokinetic profile. nih.govmdpi.com

Reaction Optimization and Discovery : ML algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions for a desired transformation or even to discover entirely new reactions. mdpi.com This can guide the synthetic chemist in efficiently producing this compound and its derivatives.

Virtual Screening : For medicinal chemistry applications, computational models can screen virtual libraries of adamantane derivatives for potential interactions with biological targets, identifying the most promising candidates for synthesis and experimental testing. nih.gov The use of quantum chemistry calculations combined with ML can predict transition states and reaction yields with high accuracy. mdpi.com

| Computational Approach | Application in Adamantane Chemistry | Potential Impact |

| Machine Learning Potentials (MLIPs) | Accelerate geometry optimization and molecular simulations. | Faster and more efficient discovery of stable molecular structures and reaction pathways. youtube.comnih.gov |

| Quantum Chemistry (e.g., DFT) | Predict molecular properties, transition states, and reaction yields. | Guide experimental design and provide mechanistic insights. mdpi.comnih.gov |

| Support Vector Machines (SVM) | Predict reaction yields and model structure-activity relationships. | High predictive accuracy for optimizing reaction conditions and identifying active compounds. mdpi.com |

| Active Learning | Iteratively train models during optimization processes. | Reduces the number of expensive DFT calculations needed for geometry optimization. youtube.com |

Integration into Novel Material Platforms

The rigid, cage-like structure of adamantane makes it an excellent building block for the construction of advanced materials with unique properties. wikipedia.org this compound, with its reactive hydroxyl and ester functionalities, is well-suited for incorporation into a variety of material platforms.

Future research directions include:

Polymer Chemistry : Adamantane-containing polymers are known for their high thermal stability. wikipedia.org The hydroxyl group of this compound can be used as a point of attachment for polymerization, leading to new polyesters or polyurethanes with enhanced thermal and mechanical properties.

Self-Assembled Materials : The defined three-dimensional structure of adamantane makes it an ideal component for creating molecular crystals and other self-assembled systems. wikipedia.orgrsc.org These materials could have applications in areas such as molecular recognition and host-guest chemistry.

Optical Materials : Adamantane-type clusters have been shown to exhibit strong nonlinear optical properties. rsc.org The synthesis of new materials incorporating this compound could lead to the development of novel materials for applications in optics and electronics.

Structure-Activity Relationship (SAR) Studies for Tailored Functionality

Systematic exploration of the structure-activity relationships (SAR) of this compound derivatives is essential for tailoring their functionality for specific applications, particularly in medicinal chemistry. nih.gov SAR studies involve synthesizing a series of related compounds and evaluating how systematic changes in their chemical structure affect their biological activity or material properties. researchgate.net

Key aspects of future SAR studies could include:

Modification of the Ester Group : Altering the ethyl group of the ester to other alkyl or aryl groups can modulate the compound's steric bulk, lipophilicity, and susceptibility to hydrolysis, which can in turn influence its biological activity and pharmacokinetic properties.

Derivatization of the Hydroxyl Group : The hydroxyl group can be converted into other functional groups (e.g., ethers, esters) to explore how changes in hydrogen bonding capacity and polarity affect target binding or material properties.

Substitution on the Adamantane Cage : While functionalization of the adamantane cage itself is more challenging, introducing substituents at other positions could fine-tune the molecule's three-dimensional shape and electronic properties. nih.gov

By systematically investigating these structural modifications, researchers can develop a clear understanding of the key features required for a desired activity, leading to the rational design of more potent and selective drug candidates or materials with optimized properties. researchgate.netnih.gov

Q & A

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming adamantane core integrity and ester linkage. FT-IR identifies hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₄H₂₀O₃, theoretical ~236.3 g/mol). Purity is assessed via HPLC with UV detection (λ = 210–254 nm) .

Q. What solubility and polarity properties make this compound suitable for chromatographic purification?

- Methodological Answer : this compound exhibits moderate polarity (logP ~2.5–3.0), making it soluble in ethyl acetate, dichloromethane, and acetone. Its low water solubility necessitates reversed-phase chromatography (C18 columns) with acetonitrile/water gradients. Polarity-driven separation efficiency can be validated using TLC (Rf = 0.3–0.5 in hexane:ethyl acetate 3:1) .

Advanced Research Questions

Q. How do steric effects of the adamantane moiety influence reactivity in downstream derivatization?

- Methodological Answer : The rigid adamantane structure imposes steric hindrance, slowing nucleophilic attacks at the ester carbonyl. Computational studies (DFT) predict activation energies for hydrolysis or transesterification. Experimentally, kinetic assays under varying pH (e.g., NaOH vs. H₂SO₄) and temperatures quantify rate constants. Comparative studies with non-adamantane analogs (e.g., ethyl acetate) highlight steric vs. electronic contributions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Anomalies in NMR spectra may arise from dynamic stereochemistry or solvent interactions. Variable-temperature NMR (VT-NMR) can reveal conformational exchange. For example, hydroxyl proton splitting at 2-adamantyl may indicate hydrogen bonding with ester oxygen. Solvent screening (CDCl₃ vs. DMSO-d₆) and NOESY experiments clarify spatial arrangements .

Q. How can computational modeling guide the design of adamantane-based ester prodrugs?

- Methodological Answer : Molecular docking (AutoDock) predicts binding affinities to target enzymes (e.g., hydrolases). QSAR models correlate adamantane substituent electronegativity with hydrolysis rates. MD simulations assess stability in biological membranes. Validate predictions via in vitro assays (e.g., plasma stability tests) and compare with in silico ADMET profiles .

Q. What experimental controls are critical when studying the compound’s stability under oxidative conditions?

- Methodological Answer : Include radical scavengers (e.g., BHT) to distinguish autoxidation from acid/base hydrolysis. Accelerated stability studies (40°C/75% RH) with LC-MS monitoring detect degradation products (e.g., adamantane ketones or acetic acid). Control for light exposure using amber vials and inert gas headspaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.